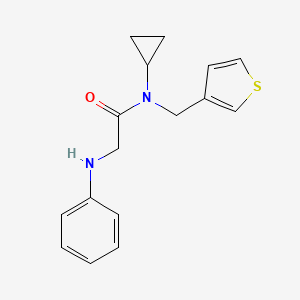![molecular formula C12H18N2O2 B7587110 2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide, commonly known as AHEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHEB belongs to the family of phenethylamines and is structurally similar to dopamine and norepinephrine.
Wirkmechanismus
AHEB acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs). AHEB has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Biochemical and Physiological Effects
AHEB has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. AHEB has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, AHEB has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AHEB in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various fields of research, and its neuroprotective and anti-cancer properties. However, AHEB has limitations in terms of its potential side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for AHEB research. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is to explore its potential anti-cancer properties and develop AHEB-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of AHEB and its potential side effects.
Conclusion
In conclusion, AHEB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its relatively simple synthesis method, neuroprotective and anti-cancer properties, and potential therapeutic applications make it an attractive compound for further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of AHEB involves the reaction between 4-hydroxyphenethylamine and butyryl chloride. The resultant product is then treated with ammonium hydroxide to form AHEB. The synthesis process is relatively simple and can be accomplished in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
AHEB has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. AHEB has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(13)12(16)14-8-7-9-3-5-10(15)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAAWMCLRDGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)
![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)